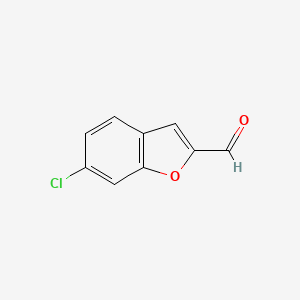
6-Chloro-1-benzofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 . It is also known by its IUPAC name, 6-chlorobenzofuran-2-carbaldehyde . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, involves various methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to produce methyl-substituted benzofuran rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
Benzofurans can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be produced via an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its predicted boiling point is 289.7±20.0 °C, and its predicted density is 1.389±0.06 g/cm3 .Scientific Research Applications
Synthesis and Functionalization
Efficient Assembly of Highly Functionalized Benzofurans : The compound serves as a precursor in the synthesis of highly functionalized benzofurans. A study demonstrated the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, generating chloromethylene furans. These intermediates rearrange into benzofuran carbaldehydes under mild acidic conditions, illustrating a novel pathway for constructing benzofuran frameworks with potential applications in material science and pharmaceutical chemistry (Schevenels & Markó, 2012).
Biological Activity
Synthesis and Biological Evaluation of Derivatives : Another research focus is the synthesis and biological evaluation of benzofuran derivatives. For instance, derivatives of 6-methoxy-2-arylbenzofuran showed moderate antibacterial activity and cytotoxicity against melanoma cells, indicating their potential in developing new therapeutic agents (Noviany et al., 2020).
Novel Heterocycles Development
Creation of 3-(Benzofur-2-yl)pyrazole-based Heterocycles : Utilizing 6-Chloro-1-benzofuran-2-carbaldehyde for the synthesis of novel heterocycles has been explored, demonstrating its versatility in organic synthesis. A specific study detailed the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles, showcasing its applicability in creating diverse molecular structures with potential pharmacological activities (Baashen et al., 2017).
Material Science and Coordination Chemistry
Synthesis and Coordination Reactions : The compound has also been used to synthesize [1]benzofuro[3,2-c]pyridine derivatives, which were further utilized to prepare metal complexes with interesting thermal properties. This highlights its role in the development of materials with potential applications in electronics and catalysis (Mojumdar et al., 2009).
Safety and Hazards
properties
IUPAC Name |
6-chloro-1-benzofuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKLYQNKGPAXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

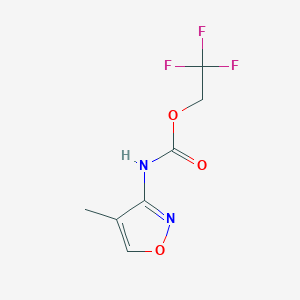
![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)
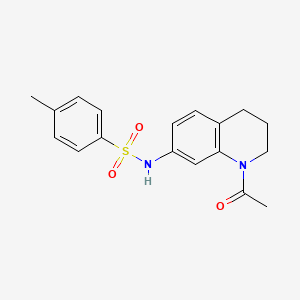
![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)

![(E)-N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2747248.png)
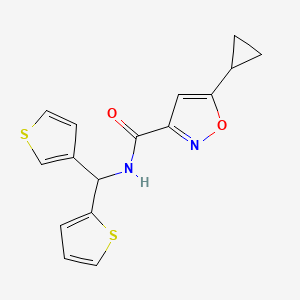

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)
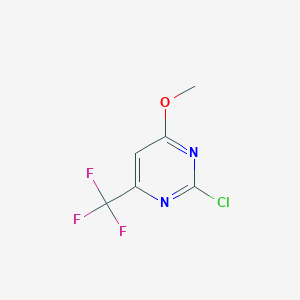
![4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2747258.png)
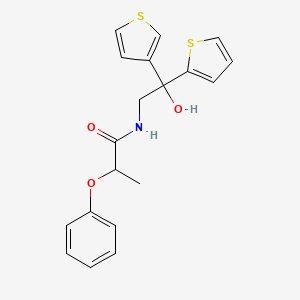
![7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747261.png)
![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)